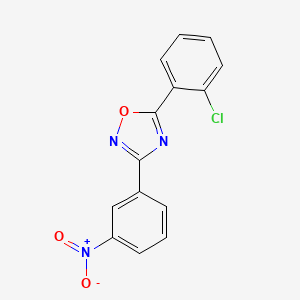

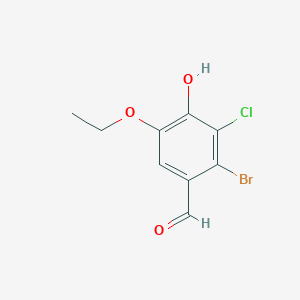

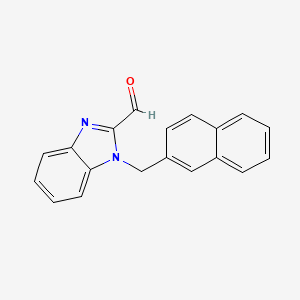

![molecular formula C11H13N3OS B1331860 6-Morpholinobenzo[d]thiazol-2-amine CAS No. 94641-22-2](/img/structure/B1331860.png)

6-Morpholinobenzo[d]thiazol-2-amine

Vue d'ensemble

Description

6-Morpholinobenzo[d]thiazol-2-amine is a compound that features a morpholine ring, which is a common moiety in medicinal chemistry due to its favorable physicochemical properties such as polarity and solubility. Morpholine derivatives are often synthesized for their potential pharmacological activities and are used in the creation of various drugs .

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. One approach involves the reduction of oxabicyclic tetrazoles under mild conditions, which has been successful for a wide range of tetrazoles, including those with steric hindrance due to gem-substituents on tertiary carbon centers . Another method includes the cyclocondensation of specific starting materials, such as 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol, to yield complex morpholine derivatives . Additionally, the electrochemical synthesis has been employed to create disulfides of morpholine derivatives, utilizing electrooxidation processes .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure analysis of a morpholinomethyl derivative revealed the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of a supramolecular network . NMR spectroscopy is another tool used to determine the structure and confirm the existence of compounds in certain forms, such as the enamino ketone form .

Chemical Reactions Analysis

Morpholine derivatives can undergo a range of chemical reactions. For example, nucleophilic substitution reactions have been used to replace a chlorine atom with secondary amines to yield new substituted derivatives . The electrochemical method also allows for the formation of disulfide bonds through a Michael-type addition reaction followed by intramolecular nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility and polarity, make them suitable candidates for drug synthesis. These properties are influenced by the functional groups present in the compound and the overall molecular structure. The antimicrobial and hemolytic activities of certain morpholine derivatives have been evaluated, showing variable activity against microbial species and low toxicity, which is crucial for their potential application in medicinal chemistry .

Applications De Recherche Scientifique

Synthesis of New Derivatives

6-Morpholinobenzo[d]thiazol-2-amine serves as a foundational compound for synthesizing various morpholine derivatives, particularly those involving a thiazole moiety. These derivatives have shown potential in various scientific applications due to their physicochemical properties, such as polarity and solubility, which make them suitable candidates for drug synthesis (Berber, 2019).

Antimicrobial and Antiurease Activities

Compounds synthesized from 6-Morpholinobenzo[d]thiazol-2-amine have been investigated for their antimicrobial and antiurease activities. Some of these compounds have shown activity against specific microorganisms such as Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, as well as displaying significant enzyme inhibition activity (Bektaş et al., 2012).

Antimicrobial Evaluation

A series of novel derivatives involving 6-Morpholinobenzo[d]thiazol-2-amine have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. These studies help in understanding the potential of these compounds as antimicrobial agents (Nagaraj et al., 2014).

Domino Reactions in Synthesis

6-Morpholinobenzo[d]thiazol-2-amine is used in domino reactions, a method that efficiently synthesizes complex molecules. This approach is particularly useful in creating spirocyclic and dihydrothiophene derivatives, demonstrating the versatility of 6-Morpholinobenzo[d]thiazol-2-amine in synthetic chemistry (Sun et al., 2009).

Corrosion Inhibition

Studies on thiazole derivatives, including those related to 6-Morpholinobenzo[d]thiazol-2-amine, have been conducted to evaluate their effectiveness in inhibiting corrosion of metals such as iron. These studies involve advanced computational methods like density functional theory calculations and molecular dynamics simulations, which help predict the efficacy of these compounds in corrosion inhibition (Kaya et al., 2016).

Safety And Hazards

The compound is classified as harmful if swallowed (H302) and it may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Orientations Futures

Propriétés

IUPAC Name |

6-morpholin-4-yl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHQHFVILFUOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359085 | |

| Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Morpholinobenzo[d]thiazol-2-amine | |

CAS RN |

94641-22-2 | |

| Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

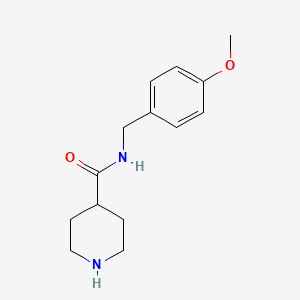

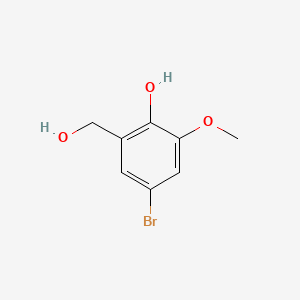

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

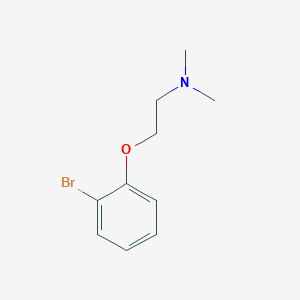

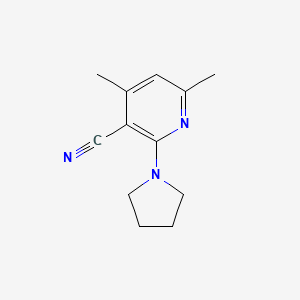

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

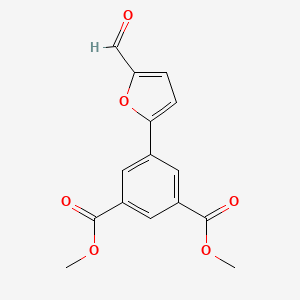

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)